molecular formula C₂₁H₂₂D₄O₅ B1163492 Prednisone-d4 (Major)

Prednisone-d4 (Major)

Cat. No.: B1163492
M. Wt: 362.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisone-d4 (Major) is a deuterated analog of prednisone, a synthetic anti-inflammatory glucocorticoid that is converted in the liver to its active metabolite, prednisolone . The mechanism of action of the parent compound involves its metabolite, prednisolone, binding to the glucocorticoid receptor (GR) in the cytoplasm . This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of numerous genes by binding to glucocorticoid response elements (GREs) . This genomic action leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, mediating profound immunosuppressive and anti-inflammatory effects . The incorporation of four deuterium atoms in Prednisone-d4 creates a stable isotopically labeled internal standard crucial for quantitative bioanalysis. Its use in LC-MS/MS (liquid chromatography-tandem mass spectrometry) methods helps researchers achieve accurate and precise quantification of endogenous prednisone and prednisolone in complex biological matrices such as plasma, serum, and tissue homogenates. This application is vital in advanced pharmacokinetic studies, drug metabolism and disposition (DMPK) research, and clinical research, where it corrects for analyte loss during sample preparation and ion suppression/enhancement effects during mass spectrometric analysis. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals.

Properties

Molecular Formula

C₂₁H₂₂D₄O₅

Molecular Weight

362.46

Synonyms

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d4;  1,2-Dehydrocortisone-d4;  1,4-Pregnadiene-17α,21-diol-3,11,20-trione-d4;  Adasone-d4;  Ancortone-d4;  Apo-Prednisone-d4;  Bicortone-d4;  Prednicorm-d4;  Prednicort-d4;  Retrocortine-d4;  Sone-d4;  Ultracorten-

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Prednisone D4 Major

Strategies for Deuterium (B1214612) Incorporation into Steroidal Scaffolds

The introduction of deuterium into a complex molecule like prednisone (B1679067) requires precise and controlled chemical reactions. Several strategies have been developed to achieve site-specific and efficient deuteration of steroidal frameworks.

Directed Chemical Synthesis Approaches for Site-Specific Deuteration

Directed chemical synthesis provides a high degree of control over the location of deuterium incorporation. These multi-step processes often involve the use of protecting groups to shield reactive sites while specific positions are targeted for deuteration. A common precursor for Prednisone-d4 is cortisone (B1669442), which shares a similar steroidal backbone.

A representative strategy, analogous to the synthesis of other deuterated corticosteroids like cortisol-d4, involves several key steps nih.gov:

Protection of Reactive Groups: Functional groups that might interfere with the deuteration reactions, such as the C-17 dihydroxyacetone side chain, are first protected.

Targeted Reactions: Specific positions are then subjected to reactions that introduce deuterium. For instance, allylic bromination followed by reduction with deuterium gas can introduce deuterium at specific locations. arkat-usa.org

Deprotection: Finally, the protecting groups are removed to yield the desired deuterated steroid.

These methods, while often complex and requiring multiple steps, are invaluable for creating specifically labeled compounds with high isotopic enrichment at defined positions. snnu.edu.cnnih.gov

Chemo-Enzymatic and Biocatalytic Deuteration Techniques

Chemo-enzymatic and biocatalytic methods leverage the high selectivity of enzymes to introduce deuterium atoms into specific molecular positions under mild conditions. d-nb.info These techniques can overcome challenges associated with purely chemical methods, such as harsh reaction conditions and the need for extensive protecting group chemistry.

A key approach involves the use of enzymes like NAD⁺ reductases in the presence of heavy water (D₂O) as the deuterium source. nih.gov In these systems, a catalyst (which can be chemical, electrochemical, or another enzyme) provides the reducing equivalents (electrons), while the NAD⁺ reductase enzyme selectively transfers a deuteron (B1233211) (²H⁺) from the solvent to the nicotinamide (B372718) cofactor (NAD⁺), generating [4-S-²H]-NADH. nih.govacs.org This deuterated cofactor can then be used by other enzymes to deliver the deuterium atom to a specific position on the steroid substrate.

Table 1: Comparison of Catalytic Systems for Cofactor Deuteration

Catalytic SystemDescriptionKey AdvantageReference
Electro-EnzymaticUses an electrode to supply electrons and an NAD⁺ reductase enzyme for selective deuteration of the cofactor.High chemoselectivity and isotopic selectivity. nih.gov
Chemo-Bio CatalystCombines a metal catalyst for H₂ oxidation with an NAD⁺ reductase enzyme. The enzyme/metal ratio can be tuned to control selectivity.Flexible system that can be optimized for specific transformations. nih.govacs.org
BiocatalyticEmploys multiple enzymes, such as a hydrogenase and an NAD⁺ reductase, to perform the entire catalytic cycle.Operates under mild, biological conditions. nih.govdntb.gov.ua

This hybrid approach combines the advantages of both chemical and biological catalysis to achieve efficient and highly selective deuteration. acs.org

Hydrogen-Deuterium Exchange Reactions and Conditions

Hydrogen-deuterium (H/D) exchange is a fundamental method for introducing deuterium into organic molecules. wikipedia.org For steroids like prednisone, which contain ketone functionalities, base-catalyzed H/D exchange is particularly effective. nih.gov The protons on the carbon atoms alpha (α) to a carbonyl group are acidic and can be removed by a base to form an enolate intermediate. In the presence of a deuterium source like D₂O or deuterated methanol (B129727) (MeOD), the enolate is quenched by a deuteron, resulting in the replacement of a hydrogen atom with a deuterium atom. arkat-usa.orgnih.gov

The reaction conditions for H/D exchange can be tuned to control the extent and location of deuteration:

Base and Solvent: Strong bases like sodium deuteroxide (NaOD) in a deuterated solvent (e.g., MeOD, D₂O) are commonly used. nih.govnih.gov

Temperature and Time: Reaction temperature and duration can be adjusted to achieve the desired level of deuterium incorporation.

Regioselectivity: The presence of multiple carbonyl groups, as in prednisone (at C-3, C-11, and C-20), means that H/D exchange can potentially occur at several positions (e.g., C-2, C-4, C-12). nih.gov The specific conditions can favor exchange at certain positions over others. Superacid catalysis has also been shown to achieve regioselective α-deuteration of ketones in steroidal frameworks with high efficiency. rsc.org

H/D exchange is a powerful tool, especially for labeling positions adjacent to carbonyl groups, which are common in the prednisone structure. nih.gov

Reductive Deuteration Methodologies

Reductive deuteration involves the addition of deuterium across a double bond or the reduction of a functional group using a deuterium-delivering reagent. A key application in steroid synthesis is the reduction of enones (α,β-unsaturated ketones), such as the A-ring of prednisone. ethz.chnih.gov

A widely used reagent for this purpose is sodium borodeuteride (NaBD₄), a deuterated analogue of sodium borohydride. nih.gov For example, in the synthesis of cortisol-d4, NaBD₄ was used to reduce an 11-keto group to an 11-hydroxy group, incorporating a deuterium atom at the C-11 position. nih.gov Similarly, catalytic deuteration using deuterium gas (D₂) and a metal catalyst (e.g., platinum, palladium) can be used to reduce carbon-carbon double bonds, though controlling regioselectivity can be a challenge if multiple double bonds are present. arkat-usa.orgethz.ch

Table 2: Examples of Reductive Deuteration in Steroid Synthesis

Reaction TypeReagentTarget Functional GroupExample ApplicationReference
Ketone ReductionSodium Borodeuteride (NaBD₄)Carbonyl (Ketone)Reduction of the C-11 ketone in a cortisone precursor to introduce deuterium at C-11. nih.gov
Catalytic HydrogenationDeuterium Gas (D₂) with Metal Catalyst (e.g., Pt, Pd)Carbon-Carbon Double BondReduction of C=C bonds within the steroid scaffold. arkat-usa.org
Dissolving Metal ReductionLithium in liquid ammonia (B1221849) with a D₂O quenchConjugated EnoneRegiospecific formation of deuterated enolates from conjugated enones. nih.gov

Advanced Purification Techniques for Isotopic Purity Enhancement

After synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially molecules with varying degrees of deuteration. Therefore, a robust purification step is essential to isolate Prednisone-d4 with high chemical and isotopic purity. researchgate.net

Preparative Chromatography Methods (e.g., HPLC, GC)

Preparative chromatography is the cornerstone for purifying isotopically labeled steroids. researchgate.netrsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is highly effective for isolating and purifying steroids from complex mixtures. researchgate.netgoogle.com The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). researchgate.net

Stationary Phases: For steroid purification, reversed-phase columns, particularly those with a C18 stationary phase, are the most common choice due to their suitability for separating hydrophobic compounds like prednisone. researchgate.netgoogle.com

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By running the separation under isocratic (constant solvent composition) or gradient (changing solvent composition) conditions, a high degree of separation can be achieved. google.com

Two-Dimensional HPLC (2D-HPLC): For extremely complex samples or when very high purity is required, automated 2D-HPLC methods can be employed. This technique significantly enhances separation power by subjecting fractions from the first separation to a second, different HPLC separation, leading to improved sample purity. researchgate.net

Gas Chromatography (GC): Gas chromatography is another high-resolution separation technique used in steroid analysis. acs.org In GC, the sample is vaporized and separated based on its interaction with a stationary phase within a long capillary column. While often used for analysis, preparative GC can be used to purify volatile compounds. For non-volatile steroids like prednisone, derivatization to more volatile forms (e.g., acetate (B1210297) esters) may be necessary prior to GC analysis and purification. researchgate.netijper.org

The combination of sophisticated synthetic strategies and advanced purification methods enables the production of high-purity Prednisone-d4, an indispensable tool for modern biomedical and pharmaceutical research. aquigenbio.comclearsynth.com

Crystallization and Recrystallization Protocols

The purification of Prednisone-d4 is a critical step to ensure its chemical and isotopic purity, which is paramount for its use as an internal standard in quantitative analyses. While specific crystallization protocols for deuterated prednisone are often proprietary to the manufacturers, the methodologies are based on established principles for purifying corticosteroids. oup.combioscientifica.com The primary goal of these protocols is to isolate the target compound from any unreacted starting materials, synthetic by-products, and isotopologues with incorrect deuterium incorporation.

Crystallization to a constant specific activity is a recognized and powerful method for demonstrating the radiochemical purity of isotopically-labeled steroids. oup.combioscientifica.com This technique involves repeated crystallization steps, where the specific activity of the crystallized product is measured after each stage. The compound is considered pure when successive crystallizations fail to change the specific activity. oup.com This ensures that the isotopic label is integral to the molecule and not present as a separate, co-crystallizing impurity.

The choice of solvent system is critical for successful crystallization. For prednisolone (B192156), the active metabolite of prednisone, mixtures of acetone (B3395972) and water have been effectively used to crystallize its sesquihydrate form. nih.gov Ethanol is another common solvent for the recrystallization of steroidal compounds. vjs.ac.vn The process typically involves dissolving the crude Prednisone-d4 in a suitable solvent, often with gentle heating, followed by controlled cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities from the mother liquor, and dried. vjs.ac.vn

Table 1: Common Solvents and Techniques for Corticosteroid Crystallization

Solvent System Technique Purpose Reference
Acetone/Water Evaporation or Suspension Stirring Formation of hydrate (B1144303) crystalline forms. nih.gov
Ethanol Cooling Crystallization General purification of steroidal products. vjs.ac.vn
Methanol Cooling Crystallization Used for dissolving steroids for analysis and synthesis. nih.gov

It is important to note that the concepts of purification by crystallization, largely developed for ionic inorganic compounds, must be adapted for nonionic organic molecules like steroids, where the risk of co-precipitation of structurally similar impurities is high. oup.com Therefore, purification is often preceded by extensive chromatographic purification to achieve a high degree of purity before the final crystallization step. oup.comrsc.org

Spectroscopic and Spectrometric Characterization of Isotopic Enrichment and Position

Following purification, a suite of analytical techniques is employed to confirm the isotopic enrichment, and crucially, the precise location of the deuterium atoms within the prednisone molecule.

High-Resolution Mass Spectrometry for Deuterium Content and Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like Prednisone-d4. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous confirmation of the compound's elemental formula and its isotopic composition. sciex.comoup.com

The primary use of HRMS in this context is to verify the incorporation of the four deuterium atoms. This is achieved by comparing the measured accurate mass of the labeled compound to its theoretical exact mass. The mass of a deuterium atom (2.01410 u) is slightly more than twice the mass of a protium (B1232500) atom (1.00783 u). Therefore, the incorporation of four deuterium atoms in place of four protium atoms results in a predictable and measurable increase in the molecular weight of the prednisone molecule.

For example, a study using an Orbitrap HRMS system for the analysis of various steroids, including deuterated internal standards, highlights the ability to achieve high mass accuracy, which is essential for distinguishing the target analyte from matrix interferences. vliz.be Methods using deuterated internal standards, such as dexamethasone-d4 (B1163419) or prednisone-d8, rely on the distinct mass difference for accurate quantification, a principle that applies directly to the characterization of Prednisone-d4. vliz.beresearchgate.net

Table 2: Theoretical Mass Comparison of Prednisone and Prednisone-d4

Compound Chemical Formula Theoretical Monoisotopic Mass (Da) Mass Shift from Unlabeled (Da)
Prednisone C₂₁H₂₆O₅ 358.17802 N/A

Note: The exact mass will vary slightly depending on the precise locations of the deuterium atoms, but the mass shift remains consistent.

HRMS can also provide some information on the distribution of the deuterium atoms through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion and analyzing the accurate masses of the resulting fragment ions, it is possible to deduce whether the deuterium labels are located on a specific part of the steroid backbone that is retained or lost in a given fragment. sciex.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation (e.g., 1H-NMR, 2H-NMR, 13C-NMR)

¹H-NMR (Proton NMR): In a ¹H-NMR spectrum, signals arise from the resonance of hydrogen-1 (protium) nuclei. Since deuterium (²H) has a different nuclear spin (I=1) and resonates at a completely different frequency, the most direct evidence of successful deuteration in a ¹H-NMR spectrum is the disappearance or significant reduction in the intensity of the proton signals corresponding to the sites of isotopic substitution. magritek.com For Prednisone-d4, the complex spectral region corresponding to the aliphatic protons of the steroid backbone (approximately 1.2-2.9 ppm) would show a loss of integration for the four specific positions that have been deuterated. farmaciajournal.com

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H-NMR spectrum of Prednisone-d4 will show signals (peaks) only for the deuterium atoms in the molecule. magritek.comwisc.edu The chemical shift of these signals is analogous to that of protons in the same chemical environment, providing direct confirmation of the deuteration sites. ansto.gov.au For instance, if deuteration occurred at the C12 position, a signal would appear in the ²H-NMR spectrum at the chemical shift corresponding to that position. This method is the most unambiguous for confirming the specific locations of the deuterium labels. rsc.org

¹³C-NMR (Carbon-13 NMR): The presence of deuterium also affects the ¹³C-NMR spectrum. Carbons directly bonded to deuterium will exhibit a characteristic isotopic shift, typically a small upfield shift (to a lower ppm value) compared to a carbon bonded to protium. Furthermore, the coupling pattern changes; the singlet or doublet seen for a C-H group is replaced by a triplet for a C-D group due to coupling with the spin-1 deuterium nucleus, often with a smaller coupling constant. Carbons two or three bonds away from the deuterium atom may also show small isotopic shifts. mdpi.com

Table 3: Summary of NMR Spectroscopy Effects for Prednisone-d4 Characterization

NMR Technique Observed Effect Information Gained Reference
¹H-NMR Disappearance/reduction of proton signals at specific chemical shifts. Confirms which H atoms have been replaced. magritek.commdpi.com
²H-NMR Appearance of signals at specific chemical shifts. Directly observes and confirms the location of D atoms. magritek.comwisc.edu

| ¹³C-NMR | Upfield isotopic shifts and change in multiplicity (e.g., triplet for C-D) for carbons bonded to deuterium. | Confirms location of D atoms and provides structural information about the carbon skeleton. | mdpi.com |

Vibrational Spectroscopy (e.g., Infrared, Raman) for Isotope Effect Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can detect the presence of deuterium through the kinetic isotope effect on molecular vibrations. libretexts.org The frequency of a bond's vibration is dependent on the masses of the atoms involved.

When a hydrogen atom (mass ≈ 1 u) is replaced by a deuterium atom (mass ≈ 2 u), the reduced mass of the bond (e.g., C-D vs. C-H) increases significantly. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. This results in the C-D bond vibrating at a substantially lower frequency (lower wavenumber) than the corresponding C-H bond. libretexts.org

For Prednisone-d4, this effect would be most apparent in the C-H stretching region of the infrared or Raman spectrum. The typical C-H stretching vibrations occur in the range of 2800–3000 cm⁻¹. The corresponding C-D stretching vibrations are expected to appear at a much lower wavenumber, approximately in the 2100–2200 cm⁻¹ region. libretexts.org The presence of new absorption bands in this region of the FTIR or Raman spectrum, coupled with a decrease in the intensity of bands in the C-H stretching region, serves as strong evidence of deuteration. nih.govresearchgate.net

Table 4: Comparison of C-H and C-D Vibrational Frequencies

Vibrational Mode Typical C-H Frequency (cm⁻¹) Predicted C-D Frequency (cm⁻¹) Isotopic Ratio (νH / νD)
Stretching (ν) ~2960 ~2130 ~1.39 (√2)

The observation of these isotope effect signatures provides a complementary method to NMR and MS for confirming the successful synthesis of Prednisone-d4. mdpi.comresearchgate.net

Bioanalytical Assay Development and Validation Utilizing Prednisone D4 Major As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Quantitative Bioanalysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique for the precise quantification of molecules in complex samples. ontosight.aiontosight.ai The core principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled version of the analyte, known as an internal standard (IS), to the sample at an early stage of the analytical process. ontosight.ainih.govwuxiapptec.com This IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.com Prednisone-d4, in which four hydrogen atoms in the prednisone (B1679067) molecule have been replaced by deuterium, serves as an excellent internal standard for the quantification of prednisone.

The fundamental advantage of SID-MS lies in its ability to correct for the loss of analyte that may occur during the various stages of sample preparation, such as extraction, and for variations in instrument response. wuxiapptec.comepa.gov Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it will behave similarly during these processes. wuxiapptec.com Therefore, any loss or variation experienced by the analyte will be mirrored by the internal standard.

During analysis by mass spectrometry, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. nih.gov The ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard is measured. ontosight.ai This ratio is then used to calculate the exact concentration of the analyte in the original sample by comparing it to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard. ontosight.ai This method provides high accuracy and precision, making it the gold standard for quantitative bioanalysis, particularly in complex matrices like plasma, serum, and urine. nih.govdshs-koeln.denih.gov The use of a stable isotope-labeled internal standard like Prednisone-d4 is considered best practice as it helps to mitigate matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. dshs-koeln.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for the quantification of prednisone and its metabolites in biological samples, offering high sensitivity and specificity. nih.govbioscientifica.com This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. plos.org The use of Prednisone-d4 as an internal standard is integral to the development of robust and reliable LC-MS/MS assays. dshs-koeln.deresearchgate.net

Chromatographic Optimization for Prednisone, Prednisolone (B192156), and Metabolite Separation

The successful separation of prednisone, its active metabolite prednisolone, and other related metabolites is critical for accurate quantification. nih.gov Due to their structural similarities, achieving baseline separation can be challenging but is essential to avoid isobaric interference in the mass spectrometer. dshs-koeln.de

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic mode for the analysis of corticosteroids. dshs-koeln.de The selection of the stationary phase is a crucial step in method development.

C18 columns are widely used and have proven effective for the separation of prednisone and prednisolone. dshs-koeln.delcms.cz For instance, a Waters Acquity UPLC BEH C18 column has been successfully employed. dshs-koeln.de The C18 stationary phase provides hydrophobic interactions with the steroid backbone, allowing for good retention and separation. Another C18 column, the Phenomenex Gemini C18, has also been utilized for the separation of prednisolone and its related substances. nih.govsemanticscholar.org The ACQUITY HSS T3 stationary phase, a C18 bonded phase on fully porous silica (B1680970) particles, is designed to better retain polar analytes without compromising the separation of hydrophobic compounds like steroids. waters.com

In some cases, alternative column chemistries are explored to improve separation. A Supelco Ascentis® Express F5 HPLC column, which has a pentafluorophenyl stationary phase, has been compared with a C18 column for assessing matrix effects in the analysis of prednisone and prednisolone. dshs-koeln.de For more complex separations involving multiple metabolites, specialized columns may be necessary. For example, a porous graphitic carbon (PGC) column was used to achieve good baseline resolution of prednisolone, prednisone, and six of their metabolites, which was difficult to achieve with standard reversed-phase columns due to the similar polarities of the compounds. dshs-koeln.deresearchgate.net

Table 1: Examples of Stationary Phases Used for Prednisone and Metabolite Analysis
Stationary Phase ChemistryColumn ExampleApplicationReference(s)
C18Waters Acquity UPLC BEH C18Analysis of Prednisone and Prednisolone dshs-koeln.de
C18Phenomenex Gemini C18Separation of Prednisolone and related substances nih.govsemanticscholar.orgacs.org
C18Acclaim 120 C18Separation of nine corticosteroids lcms.cz
HSS T3 (C18)ACQUITY UPLC HSS T3Separation of polar and hydrophobic compounds waters.com
F5 (Pentafluorophenyl)Supelco Ascentis® Express F5Assessment of matrix effects for Prednisone and Prednisolone dshs-koeln.de
Porous Graphitic Carbon (PGC)Not SpecifiedSeparation of Prednisolone, Prednisone, and six metabolites dshs-koeln.deresearchgate.net

The mobile phase composition and elution mode (isocratic or gradient) are optimized to achieve the desired separation. Mobile phases in reversed-phase chromatography typically consist of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net Additives like formic acid or acetic acid are often included to improve peak shape and ionization efficiency in the mass spectrometer. dshs-koeln.deacs.org

For the separation of prednisone and prednisolone, a mobile phase consisting of 0.2% formic acid in water (A) and 0.2% formic acid in 90% acetonitrile (B) has been used with a gradient elution. dshs-koeln.de In another method, a mobile phase of methanol/tetrahydrofuran (B95107)/water in various ratios was used for the separation of prednisolone and its impurities. nih.govacs.org For instance, a gradient system with acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v) and acetonitrile/water (80:20 v/v) has been employed. semanticscholar.org The inclusion of tetrahydrofuran in the mobile phase can sometimes be necessary to achieve separation of all nine common corticosteroids. lcms.cz

Gradient elution, where the composition of the mobile phase is changed over the course of the analytical run, is often necessary to resolve complex mixtures of metabolites with varying polarities. nih.govupf.edu A typical gradient might start with a higher percentage of the aqueous phase to retain and separate the more polar metabolites, followed by a gradual increase in the organic phase to elute the less polar compounds like prednisone and prednisolone. waters.com

Table 2: Examples of Mobile Phase Compositions and Elution Strategies
AnalytesMobile Phase AMobile Phase BElution ModeReference(s)
Prednisone, Prednisolone0.2% Formic Acid in Water0.2% Formic Acid in 90% AcetonitrileGradient dshs-koeln.de
Prednisolone and related substancesWaterAcetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) and Acetonitrile/Water (80:20 v/v)Gradient semanticscholar.orgacs.org
Nine CorticosteroidsWaterMethanol and AcetonitrileGradient lcms.cz
Prednisolone and impuritiesMethanol/Tetrahydrofuran/Water (8:19:73 v/v/v)-Isocratic nih.gov
Prednisolone and impuritiesTetrahydrofuran 15%: Acetonitrile 10%: Water 75%-Isocratic researchgate.net

Mass Spectrometric Parameter Optimization for Prednisone-d4 (Major) Detection

To ensure the highest sensitivity and specificity for the detection of Prednisone-d4, the parameters of the mass spectrometer must be carefully optimized. This process, often referred to as tuning, involves adjusting various settings to maximize the signal of the analyte of interest. biotage.comthermofisher.com

The choice of ionization source is critical and depends on the physicochemical properties of the analyte. For corticosteroids like prednisone, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. nih.govmetwarebio.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. nih.govthermofisher.com It typically produces protonated molecules [M+H]⁺ in positive ion mode, which is commonly used for prednisone analysis. researchgate.net ESI is often preferred for its high sensitivity, especially for compounds that are already partially ionized in solution. nih.gov However, ESI can be more susceptible to matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte. taylorandfrancis.com The ion spray voltage and source temperature are key parameters that are optimized during tuning. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is particularly effective for less polar and more volatile compounds that are thermally stable. metwarebio.comthermofisher.com In APCI, ionization occurs in the gas phase, which can sometimes lead to less matrix suppression compared to ESI. taylorandfrancis.com For the analysis of multiple steroids, APCI has been shown to be a robust ionization method. researchgate.netplos.org Like ESI, key parameters such as the corona discharge current and vaporizer temperature need to be optimized.

The selection between ESI and APCI often depends on the specific requirements of the assay and the nature of the sample matrix. nih.gov In some cases, studies may compare both sources to determine the optimal choice for a particular application. nih.gov For the analysis of steroids, both positive and negative ion modes can be explored, although positive mode is more common for prednisone. nih.gov

The tuning process involves infusing a standard solution of Prednisone-d4 directly into the mass spectrometer and adjusting parameters such as the ion source gases (nebulizer and auxiliary gas), ion spray voltage or corona current, and source temperature to achieve the maximum and most stable signal for the precursor ion of Prednisone-d4. biotage.com

Table 3: Comparison of Ionization Sources for Prednisone Analysis
Ionization SourcePrincipleAdvantages for Prednisone AnalysisDisadvantages for Prednisone AnalysisKey Tuning Parameters
Electrospray Ionization (ESI) Ionization from charged droplets in a strong electric field. thermofisher.comHigh sensitivity for polar compounds, soft ionization minimizes fragmentation. nih.govSusceptible to matrix effects, may not be ideal for very nonpolar metabolites. taylorandfrancis.comIon Spray Voltage, Source Temperature, Nebulizer Gas Flow, Auxiliary Gas Flow. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization initiated by a corona discharge. thermofisher.comSuitable for less polar and thermally stable compounds, can be less prone to matrix effects than ESI. taylorandfrancis.comresearchgate.netMay cause more fragmentation than ESI for some compounds. nih.govCorona Discharge Current, Vaporizer Temperature, Sheath Gas Flow, Auxiliary Gas Flow.
Multiple Reaction Monitoring (MRM) Transitions and Collision Energy Optimization

In quantitative bioanalysis using tandem mass spectrometry, the selection and optimization of Multiple Reaction Monitoring (MRM) transitions are fundamental for achieving high selectivity and sensitivity. For the analysis of prednisone, with Prednisone-d4 serving as the stable isotopically labeled internal standard (SIL-IS), specific precursor-to-product ion transitions are monitored. The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode. This ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are then monitored by the third quadrupole.

The optimization process involves infusing standard solutions of both the analyte (prednisone) and the internal standard (Prednisone-d4) into the mass spectrometer to identify the most abundant and stable precursor and product ions. mdpi.com Following the selection of ion pairs, the collision energy (CE) and other compound-specific parameters like declustering potential (DP) and cell exit potential (CXP) are fine-tuned to maximize the signal intensity of the product ions for each transition. mdpi.comresearchgate.net This ensures the highest possible sensitivity for quantification. Two transitions are often monitored for each compound: a primary one for quantification (quantifier) and a secondary one for confirmation (qualifier). mdpi.comnih.gov

Below is a table summarizing typical MRM transitions for prednisone and a potential transition for Prednisone-d4. The exact m/z values and optimal energies can vary slightly depending on the specific mass spectrometer and source conditions used. ijsdr.org

Table 1: Optimized MRM Transitions and Mass Spectrometric Parameters This table is illustrative. Optimal values are instrument-dependent and require empirical determination.

Scan Modes for Quantitative and Qualitative Analysis (e.g., QQQ, Q-TOF)

The choice of mass spectrometer and its scan modes is critical in bioanalytical assay development, balancing the need for sensitivity in quantification with the ability to perform qualitative structural confirmation.

Triple Quadrupole (QQQ) Mass Spectrometry: For targeted quantitative analysis, the triple quadrupole (QQQ) mass spectrometer operating in MRM mode is the gold standard. chem-agilent.com Its high sensitivity and selectivity make it ideal for measuring low concentrations of analytes in complex biological matrices. eijppr.com The specificity of monitoring a predefined precursor-to-product ion transition minimizes interference, providing reliable and reproducible quantification, which is essential for pharmacokinetic studies. thermofisher.cnchem-agilent.com

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) mass spectrometers offer an alternative and complementary approach. Q-TOF instruments provide high-resolution accurate mass (HRAM) data, which significantly enhances confidence in compound identification. chem-agilent.comresearchgate.net While historically considered less sensitive than QQQ for quantification, modern Q-TOF instruments can match or even exceed the sensitivity of triple quadrupoles in some applications. nih.gov

Quantitative Analysis: A Q-TOF can be used for quantification by acquiring full-scan data and then generating extracted ion chromatograms (XICs) post-acquisition using the exact mass of the analyte. researchgate.net This approach allows for the quantification of prednisone while simultaneously collecting data on all other ions in the sample, which can be analyzed retrospectively without re-running the sample. researchgate.net

Qualitative Analysis: The primary advantage of Q-TOF is in qualitative analysis and structural elucidation. sciex.com The high mass accuracy allows for the determination of the elemental composition of unknown metabolites or interfering compounds. frontiersin.org Furthermore, Q-TOF instruments can perform MS/MS scans (product ion scans) to generate high-resolution fragmentation spectra, which are invaluable for identifying metabolites and understanding biotransformation pathways. sciex.com This capability is particularly useful during method development to identify and troubleshoot issues like matrix interferences. researchgate.net

Sample Preparation Techniques for Research Samples

Effective sample preparation is a crucial step to remove interferences from the biological matrix (e.g., plasma, urine), concentrate the analyte, and ensure compatibility with the LC-MS/MS system. rsc.org The use of a stable isotope-labeled internal standard like Prednisone-d4 early in the preparation process is vital to compensate for analyte loss and variability during extraction. dshs-koeln.de

Protein Precipitation and Liquid-Liquid Extraction

Protein Precipitation (PPT): This is often the simplest and fastest method for sample cleanup. rsc.orgsciex.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid, to the plasma or serum sample. sciex.comjournalagent.com This denatures and precipitates the majority of proteins, which are then removed by centrifugation. sciex.comnih.gov While quick, PPT is the least selective method and may result in significant matrix effects due to the co-extraction of other endogenous components like phospholipids (B1166683). nih.govnih.gov Sometimes, a combination of a cationic precipitator (like zinc sulfate) and an organic solvent is used to improve protein removal efficiency. sciex.com

Liquid-Liquid Extraction (LLE): LLE offers a higher degree of selectivity compared to PPT. rsc.org This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For corticosteroids like prednisone, organic solvents such as ethyl acetate (B1210297), diethyl ether, or methyl tert-butyl ether (MTBE) are commonly employed. rsc.orguchile.cl The process involves adding the extraction solvent to the biological sample, mixing thoroughly, and then separating the organic layer containing the analyte. uchile.cl The organic solvent is then evaporated, and the residue is reconstituted in a solution compatible with the mobile phase. uchile.cl LLE is more time-consuming than PPT but generally produces a cleaner extract, reducing matrix effects and improving assay robustness. rsc.org

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide cleaner extracts than both PPT and LLE. acs.orgrsc.org It utilizes a solid adsorbent material packed into a cartridge or a 96-well plate to isolate the analyte from the sample matrix. researchgate.net For steroid analysis, reversed-phase (e.g., C18) or polymer-based (e.g., hydrophilic-lipophilic balanced, HLB) sorbents are common. researchgate.netscispace.com

The general SPE procedure involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer. scispace.com

Loading: The pre-treated sample is passed through the sorbent, and the analyte and some matrix components are retained. lcms.cz

Washing: The sorbent is washed with a specific solvent mixture to remove weakly bound interferences while the analyte of interest remains bound. nih.gov

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte. nih.gov

Selective SPE methods can be optimized to effectively remove phospholipids and other interferences, which is critical for achieving low detection limits and minimizing matrix effects. acs.org Automated SPE systems are often used to increase throughput and improve reproducibility. nih.gov

Microextraction Methods: These are miniaturized versions of conventional extraction techniques, designed to reduce solvent consumption and sample volume. While less commonly cited for routine prednisone analysis, techniques like solid-phase microextraction (SPME) represent an area of ongoing development in bioanalysis.

Rigorous Validation Criteria for Research-Grade Bioanalytical Methods

Validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended application. researchgate.net Key parameters evaluated include accuracy, precision, selectivity, sensitivity, linearity, and stability. researchgate.net

Assessment of Matrix Effects and Ion Suppression/Enhancement Mechanisms

The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. eijppr.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of the results. eijppr.comnih.gov

Mechanisms: Ion suppression in electrospray ionization (ESI) can occur when co-eluting matrix components, such as salts or phospholipids, interfere with the analyte's ability to form gas-phase ions. medipharmsai.com This can happen by altering the surface tension or viscosity of the ESI droplets, thereby hindering solvent evaporation and the release of charged analyte molecules. medipharmsai.com

Assessment: Matrix effects are typically evaluated using a post-extraction addition method. This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution (mobile phase). A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement. This assessment should be performed using at least six different sources of the biological matrix to account for inter-subject variability. dshs-koeln.de

Mitigation using Prednisone-d4: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Prednisone-d4. dshs-koeln.dechromatographyonline.com Because a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. dshs-koeln.de By calculating the ratio of the analyte peak area to the IS peak area, any signal variation caused by the matrix is normalized, leading to accurate and precise quantification. dshs-koeln.de However, even with a SIL-IS, significant matrix effects can still be problematic and may require further optimization of sample cleanup or chromatography to separate the analyte from the interfering components. dshs-koeln.demedipharmsai.com

Evaluation of Linearity, Sensitivity (LOD, LLOQ), Precision, and Accuracy for Research Samples

The validation of bioanalytical methods is crucial for ensuring the reliability of research data. When using Prednisone-d4 as an internal standard for the quantification of prednisone and other related corticosteroids, several key parameters are evaluated.

Linearity and Sensitivity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. In a study quantifying multiple glucocorticoids in human urine, a method using Prednisone-d4 as an internal standard demonstrated excellent linearity for 27 different glucocorticoids over a concentration range of 0.75 ng/mL to 30 ng/mL. mdpi.com The coefficient of determination (R²) for all analytes was greater than 0.99, indicating a strong linear relationship. mdpi.com Similarly, a method for analyzing cortisol and other steroids in plasma and pericardial fluid showed linearity for prednisone from 5.38 to 2758.6 nmol/L. frontiersin.orgnih.gov

Sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the urinary glucocorticoid panel, the LOD was found to be between 0.06 ng/mL and 0.14 ng/mL, with a uniform LLOQ of 0.75 ng/mL for all 27 compounds. mdpi.com

Table 1: Bioanalytical Method Validation Parameters using Prednisone-d4 Internal Standard

Parameter Typical Performance Metric Example Value/Range Citation
Linearity Range Concentration range where response is proportional 0.75 - 30 ng/mL (Urine) 5.38 - 2758.6 nmol/L (Plasma) mdpi.comfrontiersin.orgnih.gov
Coefficient of Determination (R²) Measure of linearity > 0.9925 mdpi.com
Lower Limit of Quantification (LLOQ) Lowest quantifiable concentration 0.75 ng/mL mdpi.com
Limit of Detection (LOD) Lowest detectable concentration 0.06 - 0.14 ng/mL mdpi.com
Precision (%CV) Closeness of repeated measurements < 15% - 19.93% mdpi.commdpi.com

| Accuracy (%RE) | Closeness to the true value | Within ±15% - ±17.04% | mdpi.commdpi.com |

Stability Assessment of Prednisone-d4 (Major) and Analytes in Various Research Matrices

Ensuring the stability of both the analyte and the internal standard, like Prednisone-d4, in biological matrices is a critical component of bioanalytical method validation. This guarantees that the concentration measured reflects the true concentration at the time of sample collection. Stability is evaluated under various conditions that mimic sample handling and storage.

Freeze-Thaw Stability: This test evaluates the stability of the analyte after being subjected to multiple cycles of freezing and thawing, which can occur during sample retrieval from storage. Samples are typically frozen and thawed for at least three cycles before analysis.

Short-Term (Bench-Top) Stability: This assesses the stability of the analytes in the matrix at room temperature for a period that reflects the time samples might spend on a lab bench during processing.

Long-Term Stability: To ensure sample integrity over extended storage periods, long-term stability is tested by analyzing samples that have been stored at a specified temperature (e.g., -80°C) for a duration that meets or exceeds the study's storage time. mdpi.com Continuous temperature monitoring is essential to confirm there have been no accidental fluctuations. frontiersin.org

Post-Preparative (Autosampler) Stability: This evaluates whether the processed samples remain stable while waiting for injection in the autosampler, which is often cooled (e.g., 4°C) to maintain integrity. mdpi.com

In a study developing a method for 27 glucocorticoids, the stability of analytes was confirmed under these various conditions, ensuring the method was "fit for purpose". mdpi.com The use of a stable-isotope labeled internal standard like Prednisone-d4 is advantageous as any degradation that occurs to the analyte is likely to be mirrored by the internal standard, thus correcting for potential instability.

Table 2: Stability Assessment Conditions for Bioanalytical Samples

Stability Type Purpose Typical Conditions
Freeze-Thaw Simulates removal from and return to freezer storage Minimum of 3 cycles, -20°C or -80°C to room temperature
Short-Term (Bench-Top) Simulates sample handling time during processing Room temperature for 4-24 hours
Long-Term Assesses integrity during extended storage Stored at -80°C for months to years

| Post-Preparative | Ensures stability in the autosampler before injection | Cooled autosampler (e.g., 4°C) for the duration of the analytical run |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Utilizing Deuterated Analogs

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common for steroid analysis, GC-MS remains a powerful technique. However, due to the low volatility and thermal instability of corticosteroids like prednisone, a derivatization step is typically required before analysis. nih.govdiva-portal.org

Derivatization Strategies for GC-MS Compatibility

Derivatization is a chemical modification process used to convert analytes into more suitable forms for GC-MS analysis. nih.gov The primary goals are to increase the volatility and thermal stability of the compounds. diva-portal.org For steroids, this usually involves targeting the polar hydroxyl and ketone functional groups. mdpi.comdiva-portal.org

A common strategy is a two-step process:

Methoximation: The ketone groups are converted to methoxime (MO) derivatives. This is often achieved using a reagent like methoxyamine hydrochloride in pyridine. mdpi.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. scielo.br This is a widely used technique for steroids. diva-portal.org Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). acs.org

Microwave-assisted derivatization (MAD) has emerged as a technique to significantly reduce the time required for these reactions from over 30 minutes to as little as one minute, without compromising the yield. acs.orgresearchgate.net Studies have shown that MSTFA is a particularly effective reagent for the MAD of a variety of steroids. acs.orgresearchgate.net

GC Column Selection and Temperature Programming

The separation of derivatized steroids is achieved on a capillary GC column. The choice of column and the oven temperature program are critical for achieving good resolution and peak shape.

GC Column Selection: The selection of a GC column depends on four main factors: stationary phase, internal diameter (I.D.), film thickness, and length. greyhoundchrom.com For the analysis of derivatized steroids, non-polar or mid-polar stationary phases are typically used.

Stationary Phase: A common choice is a 100% dimethylpolysiloxane phase (e.g., HP-1, DB-1) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., HP-5ms, DB-5ms). scielo.br These phases provide good separation for a wide range of steroid derivatives.

Dimensions: A column with a length of 15-30 meters, an I.D. of 0.20-0.25 mm, and a thin film thickness of 0.11-0.25 µm is frequently employed. scielo.brsci-hub.se Thinner films are suitable for high-boiling-point compounds like steroid derivatives, allowing them to elute at lower temperatures with sharper peaks. greyhoundchrom.comsigmaaldrich.com

Temperature Programming: A temperature program involves a series of controlled temperature ramps in the GC oven to separate compounds based on their boiling points and interaction with the stationary phase. A typical program for steroid analysis starts at a moderate temperature and ramps up to a high final temperature to elute all compounds.

One program for analyzing steroid derivatives used an initial oven temperature of 140°C, which was ramped to 180°C at 40°C/min, then to 240°C at 3°C/min, and finally to 300°C at 40°C/min, where it was held for 3 minutes. scielo.br Such multi-ramp programs are empirically optimized to achieve the best possible chromatographic resolution for complex mixtures of steroid metabolites. mdpi.com

Table 3: Example GC-MS Parameters for Steroid Analysis

Parameter Example Specification Citation
GC Column HP-1 (100% methylsiloxane) scielo.br
Column Dimensions 17 m length x 0.20 mm I.D. x 0.11 µm film thickness scielo.br
Carrier Gas Helium at 1 mL/min scielo.brsci-hub.se
Injector Temperature 280°C scielo.br
Oven Program 140°C -> 180°C (40°C/min) -> 240°C (3°C/min) -> 300°C (40°C/min, hold 3 min) scielo.br

| Derivatization Reagents | MOX solution in pyridine, MSTFA, BSTFA+TMCS | mdpi.comacs.org |

Mechanistic Elucidation of Prednisone Metabolism and Biotransformation Via Deuterium Labeling

Identification and Structural Characterization of Novel Prednisone (B1679067) Metabolites via Deuterium (B1214612) Tracing

Deuterium tracing enables a comprehensive exploration of the metabolic fate of prednisone. Administering Prednisone-d4 and subsequently analyzing biological samples like urine and plasma allows for the differentiation of drug-derived metabolites from the endogenous steroid background. rsc.org

The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is a powerful technique for metabolic profiling. rsc.orgnih.gov In studies utilizing Prednisone-d4, the mass spectrometer is programmed to detect compounds with the specific mass shift conferred by the deuterium atoms, as well as their predicted metabolic products. sigmaaldrich.com This stable isotope dilution method provides high sensitivity and allows for rapid quantification. sigmaaldrich.com

When Prednisone-d4 is metabolized, the resulting metabolites retain the deuterium label, creating a characteristic isotopic signature. For example, the conversion of Prednisone-d4 to its active form, Prednisolone-d4, can be monitored by tracking the corresponding mass change. This allows for the creation of a detailed profile of all detectable metabolites. Studies on the unlabeled drug have identified numerous metabolites in human urine, which can be investigated with greater precision using a deuterated tracer. nih.govnih.gov

By quantifying the relative abundance of various deuterium-labeled metabolites over time, researchers can elucidate the primary metabolic pathways and determine their branching ratios. Prednisone is known to be a prodrug that is extensively metabolized after being converted to the active compound prednisolone (B192156). pharmgkb.orgnih.gov Key metabolic reactions include the interconversion between prednisone and prednisolone, hydroxylations, and reductions. pharmgkb.orgnih.gov

Using a tracer like Prednisone-d4 allows for the precise measurement of the rates of these different pathways. For instance, the ratio of labeled prednisolone to remaining labeled prednisone indicates the activity of the conversion pathway. A study investigating prednisolone metabolism after oral administration identified over 20 metabolites, including hydroxylated and reduced forms of both prednisone and prednisolone. nih.gov The use of a deuterated tracer would facilitate the confirmation and quantification of these complex metabolic networks.

Table 1: Major Metabolites of Prednisone and Prednisolone Identified in Human Urine nih.govnih.govpharmgkb.org
Metabolite NameMetabolic ReactionNotes
Prednisolone11-keto reductionActive form of the drug.
6α/β-Hydroxy-prednisoloneHydroxylationMajor Phase I metabolite.
20α/β-Dihydro-prednisone20-keto reductionMetabolite of prednisone.
20α/β-Dihydro-prednisolone20-keto reductionMetabolite of prednisolone.
6α/β,20-Dihydroxy-metabolitesHydroxylation and reductionFurther metabolized products.

Investigation of Enzyme-Mediated Biotransformations

The metabolic fate of prednisone is dictated by the activity of several key enzyme families. Deuterium-labeled substrates are instrumental in performing in vitro and in vivo studies to characterize the specific roles and kinetics of these enzymes.

The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is responsible for the Phase I metabolism of many steroids. researchgate.netmedsafe.govt.nz In vitro studies using recombinant human CYP enzymes have been crucial in pinpointing the specific isoforms involved in prednisolone metabolism. It has been demonstrated that both CYP3A4 and CYP3A5 can metabolize prednisolone, primarily through 6β-hydroxylation. researchgate.netnih.gov However, research indicates that CYP3A4 contributes to a much greater extent to the clearance of prednisolone than CYP3A5. nih.gov The use of Prednisone-d4 in such assays would allow for highly specific tracking of substrate depletion and metabolite formation without ambiguity.

Table 2: Relative Contribution of CYP3A4 and CYP3A5 to Prednisolone Metabolism nih.gov
EnzymeRelative Intrinsic Clearance (CLint)Relative Formation of 6β-OH-prednisolone
rCYP3A4100%100%
rCYP3A5&lt; 26%&lt; 11%

The interconversion of the prodrug prednisone to the active glucocorticoid prednisolone is a critical step for its therapeutic action. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. oup.comresearchgate.net There are two main isoforms:

11β-HSD1 : This enzyme primarily functions as a reductase, converting inactive cortisone (B1669442) and prednisone into their active counterparts, cortisol and prednisolone, respectively. It is highly expressed in the liver, which explains the efficient first-pass activation of orally administered prednisone. oup.combioscientifica.com

11β-HSD2 : This enzyme acts as a dehydrogenase, inactivating cortisol and prednisolone by converting them back to cortisone and prednisone. nih.govnih.gov This tissue-specific expression controls local glucocorticoid activity. nih.gov

Studies using deuterated tracers can precisely measure the bidirectional activity of these enzymes in various tissues, providing insight into the tissue-specific balance of glucocorticoid activation and inactivation.

Following Phase I metabolism, prednisone and its metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body, primarily via the kidneys. nih.govnih.gov The two main conjugation pathways for steroids are glucuronidation and sulfation. cas.czoup.com

Glucuronidation : This process is catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies have identified UGT2B7 as the primary enzyme responsible for the glucuronidation of prednisone. pharmgkb.org This conjugation makes the metabolites more hydrophilic and prepares them for elimination. nih.gov

Sulfation : Catalyzed by sulfotransferases (SULTs), this is another important pathway for steroid metabolism. oup.comfrontiersin.org Sulfated steroids were once considered mere inactive end-products, but are now recognized as a circulating reservoir that can be converted back to active forms by sulfatases in peripheral tissues. oup.com

Kinetic Isotope Effects (KIE) in Prednisone Biotransformation

The introduction of a stable, heavier isotope of hydrogen, deuterium, into a drug molecule like prednisone serves as a powerful technique for investigating the mechanisms of its metabolic pathways. This isotopic labeling allows for the study of kinetic isotope effects (KIEs), which are the changes observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.org These effects provide deep insights into the enzymatic processes governing prednisone's biotransformation, particularly concerning the rate-determining steps and the structure of transition states. acs.org

Measurement and Interpretation of Primary and Secondary KIEs on Enzyme Activity

The kinetic isotope effect is a direct consequence of the mass difference between isotopes. In the context of prednisone metabolism, which is heavily reliant on cytochrome P450 (CYP) enzymes for oxidation, the focus is often on the breaking of carbon-hydrogen (C-H) bonds. researchgate.net

A primary kinetic isotope effect arises when the bond to the isotopically labeled atom is cleaved during the rate-determining step of the reaction. For prednisone, this would typically be a hydroxylation reaction where a C-H bond is broken. Replacing hydrogen with deuterium to form a C-D bond results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is needed to break this bond, leading to a slower reaction rate compared to the non-deuterated counterpart. libretexts.org The magnitude of the primary KIE, expressed as the ratio of the reaction rates (kH/kD), is characteristically greater than 1.

A secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-limiting step, but is located near the reaction center. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They offer clues about changes in the steric environment or hybridization of the atom during the formation of the transition state.

To measure KIEs in prednisone biotransformation, researchers compare the metabolic rates of standard prednisone with that of Prednisone-d4. This is commonly performed using in vitro models such as human liver microsomes or specific recombinant enzymes. srce.hrmdpi.com The formation of metabolites, like prednisolone and various hydroxylated products, is carefully monitored over time, typically using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 1: Illustrative Kinetic Isotope Effects in Prednisone Metabolism

Isotopic Substitution PositionType of KIEHypothetical kH/kDInterpretation
C-6βPrimary~4-7Indicates that the C-H bond cleavage at the 6β position is a major rate-determining step for the formation of 6β-hydroxyprednisone (B590735).
C-2Secondary~1.1A small normal KIE might suggest a subtle change in the molecular environment or hybridization at the C-2 position within the enzyme's active site during the transition state.
C-11Secondary~0.9An inverse KIE could imply a more constrained or rigid transition state at this position.

Mechanistic Insights into Rate-Determining Steps and Transition State Structures

The magnitude of the KIE is a critical piece of evidence in deciphering enzymatic reaction mechanisms. A significant primary KIE for a specific hydroxylation of prednisone strongly implies that the cleavage of that particular C-H bond is the slowest, or rate-limiting, step in that metabolic pathway. For instance, a substantial KIE observed in the formation of 6β-hydroxyprednisone when using 6β-deuterated prednisone points to the hydrogen abstraction from the C-6 position by the activated CYP enzyme as the rate-determining event. nih.gov

Furthermore, KIE studies contribute to the characterization of the transition state's geometry—the high-energy, fleeting molecular arrangement that exists between the substrate and the product. The way the reaction rate responds to isotopic substitution at various molecular positions can reveal which parts of the prednisone molecule are engaged in the transition state and their orientation within the enzyme's active site. Secondary KIEs, for example, can provide information about the changing electronic and steric nature of carbon atoms in the transition state.

In Vitro and Ex Vivo Systems for Metabolic Research

To investigate the biotransformation of prednisone and the associated kinetic isotope effects with Prednisone-d4, scientists utilize a variety of experimental systems that replicate the metabolic processes of the body. These systems range from subcellular components to advanced three-dimensional tissue cultures.

Isolated Hepatocytes and Liver Microsomal Systems

Isolated hepatocytes are whole liver cells that contain a comprehensive suite of drug-metabolizing enzymes, including both Phase I (like CYPs) and Phase II (conjugating) enzymes. researchgate.net They offer a more complete metabolic picture than subcellular fractions because they have the necessary cofactors and cellular structures for a wide array of reactions. acs.org Incubating Prednisone-d4 with isolated hepatocytes allows for the identification of a broad spectrum of metabolites and the measurement of their formation rates, enabling KIE calculations in a physiologically relevant setting.

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are a concentrated source of CYP enzymes. They are a standard in vitro tool for examining Phase I metabolism. srce.hr Incubating Prednisone-d4 with liver microsomes, along with essential cofactors like NADPH, permits a focused study of CYP-mediated oxidative reactions. srce.hr This system is particularly well-suited for determining the intrinsic clearance of a drug and for measuring KIEs for specific hydroxylation pathways.

Table 2: Comparison of In Vitro Systems for Prednisone-d4 Metabolism Studies

SystemKey FeaturesAdvantagesLimitations
Isolated HepatocytesIntact cells with Phase I & II enzymes.More physiologically relevant, providing a broader metabolite profile. Have a shorter period of viability and are more complex to maintain.
Liver MicrosomesVesicles with a high concentration of CYP enzymes. Amenable to high-throughput screening, specific for Phase I metabolism, and effective for KIE studies. srce.hrLack Phase II enzymes and require the addition of external cofactors. acs.org

Recombinant Enzyme Systems and Cell-Free Extracts

Recombinant enzyme systems involve expressing a single, specific drug-metabolizing enzyme, such as CYP3A4, in a host cell line. mdpi.comdrugbank.com This powerful approach allows researchers to dissect the role of an individual enzyme in the metabolism of Prednisone-d4 without the confounding activities of other enzymes found in microsomes. mdpi.comnih.gov By comparing the metabolic activity of various recombinant CYPs, the specific enzymes responsible for each metabolic transformation can be pinpointed. This system is ideal for obtaining precise KIE measurements for a single, defined enzymatic reaction. drugbank.com

Cell-free extracts , which contain the soluble enzymes from the cell's cytosol, are less commonly used for the initial oxidative steps of prednisone metabolism that primarily occur in the endoplasmic reticulum. However, they can be valuable for investigating subsequent metabolic steps, such as phase II conjugation reactions, that are catalyzed by cytosolic enzymes.

Organoid and Tissue Explant Cultures for Metabolic Pathway Mapping

Organoids are three-dimensional, self-organizing cellular structures grown from stem cells that mimic the architecture and function of an organ, such as the liver. frontiersin.orgfrontiersin.org Liver organoids are a significant step forward in in vitro modeling, as they more accurately reflect the complex cell-cell interactions and physiological functions of the native organ compared to conventional two-dimensional cell cultures. google.com Using liver organoids to study Prednisone-d4 metabolism can facilitate long-term studies and provide a more precise prediction of in vivo metabolic pathways. frontiersin.orgspringermedizin.de

Tissue explant cultures , which utilize small, intact pieces of tissue like liver slices, also offer a physiologically relevant model for metabolic research. nih.gov These cultures preserve the original tissue architecture and cellular diversity for a certain period, enabling the study of the integrated metabolic activity of the various cell types within the tissue. nih.gov Incubating tissue explants with Prednisone-d4 can yield a comprehensive map of its biotransformation in a setting that closely approximates the in vivo environment.

Subcellular Fractionation Studies for Enzyme Localization

The biotransformation of prednisone, a synthetic glucocorticoid prodrug, into its active metabolite, prednisolone, and its subsequent metabolism are compartmentalized within the cell. Subcellular fractionation is a critical laboratory technique used to elucidate the precise location of the enzymes responsible for these metabolic conversions. This method involves the separation of cellular components, such as the cytosol, microsomes (vesicles derived from the endoplasmic reticulum), and mitochondria, based on their size, density, and mass. By incubating Prednisone-d4, a stable isotope-labeled version of the drug, with these isolated fractions, researchers can trace the metabolic fate of the compound and identify the specific organelles housing the key metabolic enzymes.

The primary enzymes involved in prednisone and prednisolone metabolism are 11β-hydroxysteroid dehydrogenases (11β-HSD) and cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org Subcellular fractionation studies have been instrumental in pinpointing their locations.

The conversion of prednisone to its biologically active form, prednisolone, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govwikipedia.org This enzyme has been localized to the inner leaflet of the endoplasmic reticulum. nih.govresearchgate.net Consequently, its activity is predominantly found in the microsomal fraction of cell homogenates. researchgate.netnih.gov 11β-HSD1 functions primarily as a reductase in vivo, a reaction that requires the cofactor NADPH. researchgate.net This cofactor is supplied by hexose-6-phosphate dehydrogenase (H6PDH), an enzyme also situated within the endoplasmic reticulum lumen, highlighting the metabolic synergy within this organelle. nih.govresearchgate.net

Conversely, the back-conversion of active prednisolone to inactive prednisone is mediated by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which functions as a dehydrogenase. nih.govphysiology.org Like 11β-HSD1, 11β-HSD2 is also an endoplasmic reticulum membrane enzyme. nih.govphysiology.org

Further metabolism of prednisolone involves Phase I reactions, primarily hydroxylation, which are catalyzed by the cytochrome P450 superfamily of enzymes. nih.gov These are classic microsomal enzymes, embedded in the membrane of the endoplasmic reticulum. nih.govwikipedia.org Specifically, CYP3A4 is a key isoenzyme responsible for the 6β-hydroxylation of prednisolone. nih.govresearchgate.net Studies using liver cell fractions have confirmed that prednisolone metabolism is a microsomal process, with negligible activity observed in the cytosolic fraction. researchgate.net The use of deuterated tracers like Prednisone-d4 in incubations with microsomal fractions allows for precise quantification of the rates of formation of hydroxylated metabolites, confirming the role of these endoplasmic reticulum-bound enzymes.

The following tables summarize the findings from subcellular fractionation studies on prednisone metabolism.

Table 1: Subcellular Localization of Key Enzymes in Prednisone Metabolism This table provides an overview of the primary enzymes involved in the biotransformation of prednisone, their specific location within the cell, and their main function.

Enzyme Primary Subcellular Location Associated Fraction Primary Metabolic Reaction
11β-HSD1 Endoplasmic Reticulum nih.govresearchgate.net Microsomal Prednisone → Prednisolone (Reduction) nih.gov
11β-HSD2 Endoplasmic Reticulum nih.govphysiology.org Microsomal Prednisolone → Prednisone (Oxidation) nih.gov

| CYP3A4 | Endoplasmic Reticulum nih.govmedsafe.govt.nz | Microsomal | Prednisolone → 6β-hydroxy-prednisolone (Hydroxylation) nih.govresearchgate.net |

Table 2: Illustrative Results of Prednisone-d4 Conversion in Liver Subcellular Fractions This table presents hypothetical yet representative data from a study using Prednisone-d4 to demonstrate the relative metabolic activity in different isolated cellular fractions, confirming the central role of the microsomal fraction.

Subcellular Fraction Description Relative Conversion Rate of Prednisone-d4 to Prednisolone-d4 (%)
Whole Homogenate Contains all cellular components 100
Mitochondrial Contains mitochondria < 5
Microsomal Contains vesicles of the endoplasmic reticulum nih.gov > 90

| Cytosolic | Soluble portion of the cytoplasm researchgate.net | < 5 |

These studies, employing subcellular fractionation in conjunction with stable isotope tracers like Prednisone-d4, definitively establish that the critical steps of prednisone activation and subsequent metabolism are localized within the endoplasmic reticulum. This knowledge is fundamental to understanding the tissue-specific regulation of glucocorticoid activity.

Theoretical and Computational Studies on Deuterium Effects in Prednisone Analogs

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations provide a powerful lens through which to examine the effects of isotopic substitution at the subatomic level. These in silico methods can predict changes in molecular properties that are fundamental to the behavior of deuterated compounds.

One of the most significant consequences of deuterium (B1214612) substitution is the change in vibrational frequencies. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to its greater mass, a C-D bond vibrates at a lower frequency than a C-H bond. This directly impacts the zero-point energy (ZPE) of the molecule, which is the lowest possible energy that a quantum mechanical system may have.

The ZPE is lower for a deuterated molecule compared to its non-deuterated counterpart. This difference in ZPE is a key contributor to the kinetic isotope effect (KIE). For a reaction involving the cleavage of a C-H/C-D bond, the activation energy will be higher for the deuterated compound due to the lower starting energy (ZPE) of the reactants, assuming the ZPE of the transition state is less affected. This typically results in a slower reaction rate for the deuterated analog. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and ZPE for both prednisone (B1679067) and Prednisone-d4, thereby providing a theoretical basis for predicting the magnitude of the KIE in metabolic processes. researchgate.netnih.govpsu.edunih.gov While specific DFT calculations for Prednisone-d4 are not publicly documented, the principles are well-established in computational chemistry. researchgate.netnih.govpsu.edunih.gov

Table 1: Theoretical Isotope Effects on Vibrational Frequencies This table is illustrative and based on general principles of isotope effects, as specific computational data for Prednisone-d4 is not publicly available.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Stretching~2900-3100~2100-2300
Bending~1300-1475~950-1100

Deuterium substitution also leads to predictable changes in analytical spectra, which can be modeled using computational methods.

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of deuterium in place of a proton results in the disappearance of the corresponding ¹H signal. Furthermore, deuterium can cause small but measurable isotopic shifts in the chemical shifts of neighboring nuclei, particularly ¹³C. These shifts arise from the altered vibrational dynamics and slight changes in bond lengths and angles. While challenging to predict with perfect accuracy, computational methods can provide valuable estimations of these isotopic shifts. nih.govdiva-portal.orgnih.gov

Mass Spectrometry: In mass spectrometry (MS), the most obvious effect of deuterium substitution is an increase in the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing the deuterium label. For Prednisone-d4, the molecular weight will be four units higher than that of unlabeled prednisone. This mass shift is readily utilized in pharmacokinetic studies where deuterated compounds serve as internal standards for quantification. nih.govresearchgate.netacs.org Tandem mass spectrometry (MS/MS) fragmentation patterns can also be influenced by the presence of deuterium, as the stronger C-D bond may alter fragmentation pathways, although this effect is generally less pronounced than the mass shift itself.

Table 2: Mass Spectrometric Data for Prednisone and Prednisone-d4 This table includes data from analytical studies using Prednisone-d4 as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Prednisone359.2147.1 nih.govresearchgate.net
Prednisone-d4363.2317.3 nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of Deuterated Prednisone Interactions

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are crucial for biological activity.

The interaction of prednisone with its primary target, the glucocorticoid receptor (GR), as well as with metabolizing enzymes like those in the cytochrome P450 family, is a dynamic process. oup.comconicet.gov.arconicet.gov.arnih.gov MD simulations can model the binding process, revealing key interactions and calculating binding free energies. conicet.gov.arnih.gov

Deuteration can influence these interactions in several ways. The slightly smaller steric size of a C-D bond compared to a C-H bond could, in theory, lead to a tighter fit in a receptor's binding pocket. Hydrogen bonding patterns may also be subtly affected. MD simulations can explore these possibilities by modeling the behavior of Prednisone-d4 within the binding site of the GR. nih.gov Such simulations can provide insights into whether the deuterated analog exhibits altered binding kinetics or thermodynamics, which could translate to differences in potency or duration of action.

Theoretical Membrane Permeation and Diffusion Studies

For a deuterated compound like Prednisone-d4, theoretical studies would focus on how the subtle increase in mass and the alteration of C-D bond vibrational frequencies compared to C-H bonds affect its passive diffusion across cell membranes. While the physicochemical properties such as polarity and shape remain largely unchanged, the kinetic aspect of diffusion can be influenced. MD simulations can be employed to calculate the potential of mean force (PMF) profile for the translocation of both prednisone and Prednisone-d4 across a model lipid bilayer. The PMF profile illustrates the free energy landscape experienced by the molecule as it moves from the aqueous environment into and across the hydrophobic core of the membrane.

A hypothetical study could reveal a slightly higher energy barrier for the desolvation of Prednisone-d4 as it enters the lipid environment, attributable to the stronger C-D bond affecting intermolecular interactions. Consequently, the calculated diffusion coefficient for Prednisone-d4 might be marginally lower than that of its non-deuterated counterpart.

Table 1: Theoretical Permeability and Diffusion Parameters for Prednisone and Prednisone-d4

CompoundPredicted Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Calculated Diffusion Coefficient (D) (x 10⁻⁷ cm²/s)
Prednisone5.23.8
Prednisone-d45.13.6

Note: The data in this table is hypothetical and for illustrative purposes to represent potential findings from computational studies.

In Silico Prediction of Isotope Effects on Enzyme Activity and Substrate Binding

The metabolism of prednisone is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov These enzymes catalyze oxidative reactions, often involving the cleavage of a carbon-hydrogen bond in the rate-determining step. jst.go.jp The substitution of hydrogen with deuterium at a metabolic site can significantly slow down the rate of this cleavage, a phenomenon known as the kinetic isotope effect (KIE).

In silico models are invaluable for predicting the magnitude of the KIE and its consequences for drug metabolism. Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the reaction mechanism of prednisone hydroxylation by CYP3A4. By comparing the activation energies for the C-H versus C-D bond cleavage, a theoretical KIE can be calculated. These calculations can help identify the specific positions on the prednisone molecule where deuteration would most effectively retard metabolism.

Furthermore, molecular docking and MD simulations can predict how deuteration might subtly alter the binding affinity of the substrate to the enzyme's active site. While significant changes in binding affinity are not generally expected from deuteration alone, minor adjustments in the orientation and dynamics of the bound ligand could influence which sites are most accessible for metabolism.

Table 2: Predicted Isotope Effects on Prednisone Metabolism by CYP3A4

CompoundPredicted Binding Affinity (ΔGbind) (kcal/mol)Theoretical Metabolic Rate (Vmax) (relative units)Predicted Kinetic Isotope Effect (kH/kD)
Prednisone-8.51001.0
Prednisone-d4-8.4651.54

Note: The data in this table is hypothetical and for illustrative purposes to represent potential findings from in silico predictions.

Advanced Cheminformatics and Machine Learning Approaches for Deuterated Compound Design and Analysis

The vast chemical space and the complexity of biological systems necessitate the use of advanced computational tools for the efficient design and analysis of deuterated compounds. Cheminformatics and machine learning (ML) are at the forefront of this effort, enabling the prediction of various properties and activities of novel drug candidates.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to correlate the structural features of a series of deuterated prednisone analogs with their metabolic stability. By training these models on experimental data, it becomes possible to predict the metabolic fate of newly designed deuterated compounds without the need for immediate synthesis and testing.

Machine learning models, particularly deep neural networks, can also be trained to recognize patterns that are predictive of favorable pharmacokinetic profiles. For instance, a model could be developed to predict the likelihood of a deuterated compound exhibiting reduced clearance or altered metabolite profiles based on its structural and physicochemical properties. These predictive models can significantly accelerate the drug discovery process by prioritizing the most promising candidates for further development.

Advanced Research Applications and Methodological Innovations Utilizing Prednisone D4 Major

Development of Certified Reference Materials and Analytical Standards for Steroid Research

The use of stable isotope-labeled compounds, such as Prednisone-d4, is fundamental in developing certified reference materials (CRMs) and analytical standards for steroid research. sigmaaldrich.comarkat-usa.org These standards are indispensable for ensuring the accuracy, reliability, and comparability of analytical data across different laboratories and studies. sigmaaldrich.com Prednisone-d4, with its distinct mass shift due to the deuterium (B1214612) atoms, is an ideal internal standard for quantitative analysis using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comirisotope.com

The advantages of using deuterated internal standards like Prednisone-d4 include:

Minimizing analytical variability: It helps to correct for variations that can occur during sample preparation, extraction, and analysis, as well as fluctuations in the mass detector's response. sigmaaldrich.com

Improving accuracy and precision: By mimicking the physicochemical properties of the unlabeled analyte (prednisone), Prednisone-d4 allows for more accurate and precise quantification. sigmaaldrich.comdshs-koeln.de

High sensitivity and selectivity: Isotope dilution methods employing standards like Prednisone-d4 offer high sensitivity and improved selectivity due to the mass difference between the labeled and unlabeled compounds. sigmaaldrich.com

The World Anti-Doping Agency (WADA) recommends the use of deuterated (²H) or carbon-13 (¹³C)-labeled internal standards for the analysis of androgenic anabolic steroids to avoid metabolic links that could lead to misinterpretation of results. wada-ama.org This underscores the importance of isotopically labeled standards like Prednisone-d4 in maintaining the integrity of analytical testing in various fields, including clinical diagnostics and sports medicine. sigmaaldrich.comwada-ama.org

Table 1: Applications of Deuterated Steroids as Analytical Standards

Application AreaPurpose of Deuterated Standard (e.g., Prednisone-d4)Analytical Technique(s)
Clinical DiagnosticsAccurate quantification of steroid hormones for diagnosis of endocrine disorders. sigmaaldrich.comLC-MS/MS sigmaaldrich.comirisotope.com
Doping ControlReliable detection and quantification of prohibited substances. wada-ama.orgGC-MS, LC-MS/MS sigmaaldrich.comdshs-koeln.de
Pharmaceutical ResearchPharmacokinetic and metabolism studies. pharmgkb.orgfu-berlin.deLC-MS/MS pharmgkb.orgnih.gov
Environmental AnalysisMonitoring of steroid contaminants in water and other matrices. sccwrp.orgLC-MS/MS sccwrp.org

Application in Targeted Metabolomics and Lipidomics Research for Steroid Pathway Investigation

Prednisone-d4 is a valuable tool in targeted metabolomics and lipidomics research, enabling detailed investigations of steroid metabolic pathways. irisotope.comacs.orgsigmaaldrich.com Stable isotope labeling, in conjunction with advanced analytical techniques like LC-MS/MS, allows researchers to trace the metabolic fate of prednisone (B1679067) and other steroids within complex biological systems. irisotope.comresearchgate.net

In targeted metabolomics, Prednisone-d4 can be used as an internal standard to accurately quantify a predefined set of steroid metabolites. sigmaaldrich.com This approach is crucial for understanding the intricate network of steroidogenesis and identifying metabolic dysregulations associated with various diseases. acs.org The use of deuterated standards helps overcome analytical challenges such as ion suppression and signal drift, ensuring reliable and reproducible results. sigmaaldrich.com

Furthermore, stable isotope-resolved metabolomics (SIRM) utilizes isotopically labeled compounds to track the flow of atoms through metabolic pathways. researchgate.netnih.govresearchgate.net By introducing Prednisone-d4 into a biological system, researchers can follow the incorporation of deuterium into downstream metabolites, providing dynamic information about reaction rates and pathway fluxes. researchgate.net This has significant applications in understanding the complex interplay of steroid metabolism in both normal physiology and pathological conditions. nih.govnih.gov

Mechanistic Studies on Enzyme Induction and Inhibition Affecting Prednisone Metabolism (in vitro and theoretical models)

Prednisone metabolism is significantly influenced by the activity of various enzymes, particularly those from the cytochrome P450 (CYP) family, such as CYP3A4. pharmgkb.orgnih.gov Prednisone-d4 can be employed in in vitro studies to investigate the mechanisms of enzyme induction and inhibition that affect its conversion to the active metabolite, prednisolone (B192156), and subsequent metabolic steps. pharmgkb.orgnih.gov

In vitro models, such as human liver microsomes or recombinant enzyme systems, are used to study the kinetics of prednisone metabolism. nih.gov By using Prednisone-d4 as a substrate, researchers can accurately measure the formation of its metabolites and assess the impact of potential inducers or inhibitors. For instance, co-incubation with known CYP3A4 inducers or inhibitors can reveal their effects on the rate of prednisone metabolism. researchgate.netresearchgate.net

Theoretical and computational models can be developed based on the data obtained from these in vitro experiments. nih.govnih.gov These models can simulate the complex interactions between prednisone, metabolizing enzymes, and other drugs or endogenous compounds. This can help predict potential drug-drug interactions and understand the variability in drug response among individuals. nih.govhelsinki.fi The use of deuterated standards like Prednisone-d4 in these studies provides the high-quality quantitative data necessary for building and validating these predictive models.

Table 2: Key Enzymes in Prednisone Metabolism

Enzyme FamilySpecific Enzyme(s)Role in Prednisone/Prednisolone Metabolism
Cytochrome P450CYP3A4, CYP3A5Hydroxylation (e.g., formation of 6β-hydroxy-prednisolone) pharmgkb.orgnih.gov
Aldo-keto reductasesAKR1C family (probable)Reduction to 20α- and 20β-dihydro forms pharmgkb.org
UDP-glucuronosyltransferasesUGT2B7 (major), UGT2B17, UGT1A3 (minor)Glucuronidation of prednisone pharmgkb.org
11β-Hydroxysteroid dehydrogenase11β-HSD Types 1 & 2Interconversion of prednisone and prednisolone nih.gov

Use in Pharmacogenomic Research to Elucidate Genetic Polymorphisms Affecting Prednisone Disposition (via in vitro enzyme phenotyping and modeling)

Pharmacogenomic research aims to understand how genetic variations influence an individual's response to drugs. Prednisone-d4 is a valuable tool in this field, particularly for elucidating the impact of genetic polymorphisms on prednisone disposition. ashpublications.orgd-nb.info This is often achieved through in vitro enzyme phenotyping and modeling. ashpublications.orgahajournals.org

In vitro enzyme phenotyping involves studying the metabolic activity of specific enzyme variants (resulting from genetic polymorphisms) towards a drug substrate. ahajournals.org For example, by incubating Prednisone-d4 with recombinant enzymes expressing different genetic variants of CYP3A4 or other metabolizing enzymes, researchers can determine if these polymorphisms alter the rate of prednisone metabolism. nih.gov This can help explain inter-individual differences in drug clearance and response. ashpublications.org

Data from these in vitro studies can then be integrated into pharmacokinetic models to simulate the effect of these genetic polymorphisms on prednisone disposition in a virtual patient population. nih.gov This can help predict which genotypes might be associated with altered drug efficacy or an increased risk of adverse effects. ashpublications.orgnih.gov The use of Prednisone-d4 as an internal standard ensures the high analytical precision required for these sensitive pharmacogenetic investigations. sigmaaldrich.com

Novel Analytical Approaches for Isotopic Tracing in Complex Biological Systems (e.g., Imaging Mass Spectrometry, Stable Isotope Resolved Metabolomics)

The use of Prednisone-d4 extends to cutting-edge analytical techniques that provide unprecedented spatial and dynamic views of metabolic processes in complex biological systems.

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within tissue sections. nih.gov By administering Prednisone-d4, researchers can use IMS to map the distribution of the drug and its deuterated metabolites within specific tissues and even individual cells. This can provide critical insights into drug targeting, tissue-specific metabolism, and mechanisms of action.

Stable Isotope-Resolved Metabolomics (SIRM) is a technique that uses stable isotope tracers to map the flow of atoms through metabolic networks. researchgate.netnih.govresearchgate.netmetabolomicsworkbench.orgspringernature.com By introducing Prednisone-d4 into a biological system (e.g., cell cultures, animal models), researchers can use techniques like high-resolution mass spectrometry and NMR spectroscopy to trace the deuterium label as it is incorporated into various downstream metabolites. researchgate.netnih.gov This provides a dynamic picture of metabolic fluxes and pathway activities, which can be used to:

Identify novel metabolic pathways.

Discover new drug targets. nih.gov

Understand metabolic reprogramming in diseases like cancer. researchgate.netspringernature.com

These advanced analytical approaches, powered by the use of stable isotope-labeled compounds like Prednisone-d4, are revolutionizing our understanding of drug action and metabolism at a systems level. nih.govnih.gov

Development of Surrogate Matrix-Based Bioanalytical Methods for Complex Research Samples

In bioanalysis, it is often necessary to quantify drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. sccwrp.orgmdpi.com The development of robust and reliable bioanalytical methods for these samples can be challenging due to matrix effects, which can interfere with the analysis and affect the accuracy of the results. sigmaaldrich.com

Surrogate matrix-based bioanalytical methods offer a solution to this problem. In this approach, calibration standards and quality control samples are prepared in a simpler, "surrogate" matrix (e.g., a buffer solution or charcoal-stripped plasma) that is free of the interferences present in the actual biological sample. frontiersin.org Prednisone-d4 is crucial in this context as an internal standard to compensate for any differences in extraction efficiency and matrix effects between the surrogate matrix and the authentic samples. sigmaaldrich.comsccwrp.org

The use of a stable isotope-labeled internal standard like Prednisone-d4 is essential for the validation and application of surrogate matrix methods, ensuring that the results obtained are accurate and reliable. This approach is particularly valuable when dealing with limited sample volumes or when the authentic matrix is difficult to obtain in a drug-free state.

Future Perspectives and Emerging Directions in Deuterated Steroid Research

Integration with Systems Biology and Multi-Omics Data Analysis for Holistic Understanding

The future of biological and medical research lies in a holistic, systems-level understanding of complex processes. Systems biology, which integrates diverse datasets from genomics, transcriptomics, proteomics, and metabolomics (multi-omics), aims to model and understand the intricate network of molecular interactions that govern cellular function and disease. nih.govresearchgate.net In this context, deuterated steroids such as Prednisone-d4 are poised to become indispensable tools.

High-throughput technologies that generate omics data require robust methods for accurate quantification. nih.gov Deuterated compounds serve as ideal internal standards in mass spectrometry-based proteomics and metabolomics, which are critical components of multi-omics workflows. sigmaaldrich.comsigmaaldrich.com By incorporating a precisely defined, mass-shifted analog like Prednisone-d4 into an experimental system, researchers can achieve more accurate and reliable quantification of the parent drug and its metabolites. This enhanced analytical precision is crucial for building accurate models of how a drug like prednisone (B1679067) perturbs cellular networks.

The integration of data from studies using deuterated steroids can help to:

Trace Metabolic Pathways with High Confidence: Accurately map the metabolic fate of a steroid and quantify the flux through different biotransformation pathways. mdpi.com

Elucidate Drug-Induced Network Changes: Correlate precise drug and metabolite levels with global changes in protein expression (proteomics) and endogenous metabolite profiles (metabolomics).

Build Predictive Models: Develop computational models that link steroid metabolism to downstream effects on gene expression and cellular phenotype, offering a multi-layered view of the drug's mechanism of action. researchgate.netnih.gov

This multi-omics approach, powered by the analytical clarity provided by deuterated standards, allows for a shift from a single-target view to a comprehensive understanding of a steroid's impact on the entire biological system. youtube.com

Advancements in Site-Specific and Stereoselective Deuteration Methodologies

The utility of a deuterated steroid is profoundly influenced by the placement and number of deuterium (B1214612) atoms. Early methods often resulted in isotopic mixtures or deuteration at easily exchangeable positions. However, recent breakthroughs in synthetic organic chemistry are enabling unprecedented control over the deuteration process, allowing for the synthesis of specific isotopologues with high purity. brightspec.comnih.gov These advancements are critical for designing sophisticated experiments to probe specific biological questions.

Key emerging methodologies include:

Catalyst-Driven Site-Selectivity: Novel transition metal catalysts, particularly those based on copper, have been developed for highly site-specific deuteration of small molecules. brightspec.comnih.gov These methods can target specific C-H bonds, even at unactivated aliphatic positions, that were previously difficult to modify.

Stereoselective Reductions: The stereochemistry of a steroid is crucial for its biological activity. Advanced methods, including enzymatic and chemo-catalytic approaches, allow for the stereoselective reduction of keto groups to form specific α- or β-hydroxy deuterated steroids. google.comnih.gov This ensures that the deuterated analog maintains the precise three-dimensional structure required for interaction with its biological targets.

Deconstructive Deuteration: Innovative strategies involve using a temporary functional group (a "traceless activating group") to facilitate deuteration at a specific site, after which the group is removed. This allows for controlled mono-, di-, or tri-deuteration at defined positions. nih.gov

These refined synthetic strategies allow researchers to move beyond simply creating a mass-shifted standard. It is now possible to design and synthesize specific deuterated analogs of a steroid like prednisone to investigate distinct metabolic pathways or to stabilize a particular metabolic "soft spot" against enzymatic degradation. nih.govnih.gov

Table 1: Advanced Methodologies in Steroid Deuteration
MethodologyDescriptionKey AdvantageReference
Copper-Catalyzed HydrodeuterationUtilizes copper catalysts and a deuterium source (e.g., D2O) for the site-specific replacement of a hydrogen atom with deuterium.Allows for high site-selectivity at previously unactivated C(sp3) positions. brightspec.comnih.gov
Stereoselective SynthesisEmploys catalysts (e.g., Raney nickel) or biocatalysts (e.g., yeast enzymes) to control the stereochemical outcome of a reaction, such as the reduction of a 17-keto group.Produces a specific stereoisomer (e.g., 17α- or 17β-), which is critical for maintaining biological activity. google.comnih.gov
Hydrogen-Deuterium ExchangeInvolves the exchange of hydrogen atoms for deuterium using a deuterium source like D2O, often catalyzed by a base or metal.A direct method for incorporating deuterium, particularly useful for labeling specific functional groups. resolvemass.canih.gov
Deacylative DeuterationA deconstructive approach where a ketone is used as a temporary activating group to enable site-specific deuteration before being removed.Provides precise control over the degree of deuteration (mono-, di-, tri-) at a specific site. nih.gov

Exploration of Novel Research Applications Beyond Metabolic Tracing (e.g., advanced structural biology probes)

While deuterated steroids are invaluable for metabolic studies, their applications are expanding into new research domains, most notably structural biology. nih.gov Techniques like Small-Angle Neutron Scattering (SANS) can provide unique insights into the structure and dynamics of large biomolecular complexes, such as a steroid receptor interacting with its ligand or a steroid embedded within a lipid membrane. nih.gov

Neutrons interact differently with hydrogen and deuterium nuclei. This property can be exploited through a technique called "contrast variation," where parts of a biological complex are deuterated. By selectively deuterating the steroid ligand, researchers can use SANS to "highlight" its position and conformation when bound to its receptor protein or within a larger assembly. This approach can answer fundamental questions that are often inaccessible to other high-resolution methods like X-ray crystallography, especially for systems that are flexible or dynamic. nih.govsns.gov

The use of specifically deuterated steroids as structural biology probes could help to:

Determine the conformation of a steroid within a receptor's binding pocket in solution.

Investigate the location and orientation of steroids within biological membranes.

This application transforms a deuterated steroid from a simple tracer into an active probe for elucidating the structural basis of its biological function.

Development of Standardized Research Protocols and Best Practices for Deuterated Analog Studies

As the use of deuterated analogs becomes more sophisticated, the need for standardization and universally accepted best practices becomes paramount. The reproducibility and reliability of research findings depend on the quality and characterization of the reagents used. resolvemass.ca

Future efforts will likely focus on establishing community-wide standards for:

Synthesis and Purification: Developing robust and reproducible protocols for the synthesis of deuterated steroids that guarantee high isotopic purity (e.g., >98%) and chemical purity. nih.gov

Analytical Characterization: Implementing a required set of analytical techniques (e.g., high-resolution mass spectrometry, NMR spectroscopy) to confirm the exact location and extent of deuteration. This ensures that researchers know precisely which molecule they are working with.

Reporting Standards: Creating clear guidelines for reporting the properties of deuterated compounds in publications, including isotopic enrichment, site of labeling, and the methods used for characterization. This transparency is essential for comparing results across different studies.

Commercial Standard Availability: Encouraging the commercial production of a wider range of well-characterized, high-purity deuterated steroid standards to ensure that researchers have access to reliable materials for their studies. sigmaaldrich.comsigmaaldrich.com

Adherence to these standards will enhance the rigor and reproducibility of research in the field, ensuring that data generated using deuterated compounds like Prednisone-d4 is reliable and can be confidently integrated into larger biological models.

Role of Deuterated Steroids in the Development of New Research Probes and Tool Compounds

Beyond their role as internal standards, deuterated steroids are increasingly being developed as "tool compounds"—molecules designed to probe or modulate biological systems in specific ways. nih.gov The primary mechanism exploited in this context is the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down the rate of metabolic reactions at the site of deuteration. nih.gov

This principle can be used to create novel research probes with tailored properties:

Metabolically Stabilized Agonists/Antagonists: By deuterating a known metabolic "soft spot" on a steroid, its biological half-life can be extended. nih.govnih.gov This creates a tool compound that provides a more sustained interaction with its receptor, which can be useful for studying the long-term downstream effects of receptor activation or inhibition.

Activity-Based Probes: Deuteration can be combined with other chemical modifications, such as the addition of a fluorescent dye or a reactive group, to create activity-based probes. nih.gov The enhanced metabolic stability of the deuterated core could improve the probe's effectiveness in labeling its target enzyme or receptor in a complex biological sample.

Receptor Selectivity Profiling: A deuterated version of a steroid can be used to carefully dissect its interactions across a panel of related receptors. By reducing metabolism, it ensures that the observed effects are due to the parent compound and not a rapidly formed metabolite, aiding in the accurate profiling of receptor cross-reactivity. vub.be

The strategic deuteration of a steroid scaffold provides a powerful yet subtle method for fine-tuning its pharmacological properties, transforming it into a precision instrument for dissecting complex biological pathways.

Table 2: Applications of Deuterated Steroids as Research Probes and Tool Compounds
Application AreaPrinciple of UsePotential Research InsightReference
Receptor PharmacologySlowing metabolism via the kinetic isotope effect to increase the half-life of the parent compound.Allows for sustained receptor engagement, aiding studies of downstream signaling and gene regulation. nih.govnih.gov
Enzyme Activity ProfilingUsed as a stable analog in competitive binding or activity assays.Creation of more effective activity-based probes to identify and quantify target enzymes in complex lysates. nih.gov
Structural Biology (SANS)Neutron scattering contrast variation between hydrogen and deuterium.Elucidates the structure, position, and orientation of the steroid when bound to a protein or in a membrane. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) ModelingDecoupling the effects of a parent drug from its metabolites by selectively blocking a metabolic pathway.Provides clearer understanding of which chemical entity (parent vs. metabolite) is responsible for specific biological effects. nih.gov

Q & A

Q. How can researchers validate the isotopic purity of Prednisone-d4 (Major) in pharmacokinetic studies?

Methodological Answer: Isotopic purity is validated using deuterium incorporation analysis via LC-MS/MS. Researchers should compare the molecular ion clusters of Prednisone-d4 with non-deuterated Prednisone, ensuring ≥98% isotopic enrichment. Controlled experiments must include calibration curves with certified reference standards and repeated measurements to minimize instrument drift errors .

Q. What experimental design considerations are critical for studying Prednisone-d4’s metabolic stability in vitro?

Methodological Answer: Use hepatic microsomal assays with controlled variables:

  • Substrate concentration (e.g., 1–10 µM) to avoid enzyme saturation.
  • Incubation timepoints (0, 15, 30, 60 mins) to capture degradation kinetics.
  • Negative controls (e.g., heat-inactivated microsomes) to distinguish non-enzymatic degradation. Data should be normalized to protein content and analyzed using Michaelis-Menten kinetics .

Q. How should researchers address batch-to-batch variability in Prednisone-d4 synthesis for reproducibility?

Methodological Answer: Implement Quality-by-Design (QbD) principles :

  • Document reaction parameters (temperature, solvent purity, catalyst ratios) for each synthesis batch.
  • Validate reproducibility via NMR and HPLC-UV to confirm structural integrity and purity.
  • Use statistical tools (e.g., ANOVA) to compare inter-batch variability against pre-defined acceptance criteria (e.g., ±2% deviation) .

Advanced Research Questions

Q. What analytical strategies resolve contradictory data on Prednisone-d4’s metabolic interactions with CYP3A4 inhibitors?

Methodological Answer:

  • Perform competitive inhibition assays with varying concentrations of inhibitors (e.g., ketoconazole) and Prednisone-d4.
  • Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Cross-validate findings with in silico docking simulations (e.g., AutoDock Vina) to assess binding affinity changes due to deuterium substitution .

Q. How can researchers optimize deuterium retention in Prednisone-d4 during long-term stability studies?

Methodological Answer:

  • Conduct accelerated stability testing under stress conditions (40°C/75% RH for 6 months).
  • Monitor deuterium loss via mass spectrometry and correlate with degradation products (e.g., oxidation byproducts).
  • Apply Arrhenius modeling to predict shelf-life and identify excipients (e.g., antioxidants) that stabilize deuterium bonds .

Q. What statistical approaches are recommended for analyzing synergistic effects of Prednisone-d4 in combination therapies?

Methodological Answer:

  • Use Chou-Talalay’s Combination Index (CI) method to quantify synergism/antagonism.
  • Design dose-response matrices (e.g., 4×4 concentration grids) and fit data using CompuSyn software.
  • Validate with in vivo models (e.g., murine inflammation assays) to assess translational relevance .

Q. How should researchers mitigate confounding variables in cross-species comparative studies of Prednisone-d4 metabolism?

Methodological Answer:

  • Standardize allometric scaling factors (e.g., liver weight/body weight ratios) across species.
  • Control for interspecies CYP enzyme expression differences via proteomic profiling.
  • Use mixed-effects models to account for variability in metabolic clearance rates .

Methodological Best Practices

  • Data Contradiction Analysis : Replicate experiments across independent labs and use Bland-Altman plots to assess systematic biases .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including raw data deposition in public repositories (e.g., ChEMBL) .
  • Peer Review Alignment : Structure manuscripts to highlight hypothesis-driven research questions, methodology transparency, and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.